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Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are a well-established class of
compounds in medicinal and agricultural chemistry, exhibiting a wide range of biological
activities.[1] In the realm of agriculture, these derivatives have shown significant promise as
fungicidal agents, offering novel scaffolds for the development of effective crop protection
solutions.[2][3] Notably, the commercial success of boscalid, a nicotinamide-based fungicide,
has spurred further research into this chemical class.[4] This document provides detailed
application notes and protocols for the development of fungicidal agents from nicotinic acid
derivatives, with a focus on their synthesis, in vitro and in vivo evaluation, and mechanism of
action.

Data Presentation: Fungicidal Activity of Nicotinic
Acid Derivatives

The following tables summarize the quantitative data on the fungicidal activity of various
nicotinic acid derivatives against different fungal pathogens.

Table 1: In Vivo Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against
Cucumber Downy Mildew (Pseudoperonospora cubensis)[2][5]
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Table 2: In Vitro Antifungal Activity of Nicotinamide Derivatives[6][7]

Compound ID Fungal Species MIC (pg/mL)

3a-17 Rhizoctonia solani 15.8 (IC50, uM)

3a-17 Sclerotinia sclerotiorum 20.3 (IC50, uM)

169 Candida albicans SC5314 0.25

Fluconazole-resistant C.
169 _ _ 0.125-1
albicans (6 strains)
Boscalid Rhizoctonia solani Comparable to 3a-17
Carbendazim Sclerotinia sclerotiorum Comparable to 3a-17

Experimental Protocols

Synthesis of N-(thiophen-2-yl) Nicotinamide

Derivatives[8][9]

This protocol describes a general two-step synthesis of N-(thiophen-2-yl) nicotinamide

derivatives.

Step 1: Synthesis of Nicotinoyl Chloride (Intermediate 2)

e Suspend the substituted nicotinic acid (1) in anhydrous dichloromethane (DCM).
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Add a catalytic amount of N,N-dimethylformamide (DMF).
Slowly add oxalyl chloride (3 equivalents) to the suspension at room temperature.

Stir the reaction mixture at room temperature for 6 hours or until the reaction is complete,
monitoring by Thin Layer Chromatography (TLC).

Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary
evaporator to obtain the crude nicotinoyl chloride (2). This intermediate is typically used in
the next step without further purification.

Step 2: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives (4)

Dissolve the substituted thiophen-2-amine (3) and triethylamine in anhydrous DCM and cool
the solution in an ice bath.

Slowly add the crude nicotinoyl chloride (2) dissolved in anhydrous DCM to the solution.

Allow the reaction mixture to warm to room temperature and stir until the reaction is
complete (typically 4-6 hours), monitoring by TLC.

Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography or recrystallization to yield the
pure N-(thiophen-2-yl) nicotinamide derivative (4).

In Vitro Antifungal Assay: Mycelial Growth Inhibition[4]
[10]

This protocol determines the direct antifungal activity of a compound by measuring the

inhibition of fungal mycelial growth.

Preparation of Fungal Strains and Compounds:
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o Culture phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum) on potato
dextrose agar (PDA) at 27 + 1°C for several days to obtain fresh mycelium.

o Dissolve the nicotinic acid derivatives and reference fungicides in a suitable solvent (e.g.,
dimethyl sulfoxide, DMSO) to create stock solutions.

o Assay Procedure:
o Prepare PDA medium and sterilize it by autoclaving.

o While the PDA is still molten, add the test compound solutions to achieve the desired final
concentrations.

o Pour the amended PDA into sterile Petri dishes.

o Place a mycelial plug (typically 5-6 mm in diameter) from the edge of an actively growing
fungal culture onto the center of each PDA plate.

o Seal the plates and incubate them at 27 + 1°C.

o Measure the diameter of the fungal colony daily until the colony in the control plate
(containing only DMSO) reaches the edge of the plate.

o Data Analysis:

o Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:
MGI (%) = [(dc - dt) / dc] x 100 Where: dc = average diameter of the fungal colony in the
control group dt = average diameter of the fungal colony in the treatment group

o Determine the EC50 value (the concentration of the compound that inhibits fungal growth
by 50%) by probit analysis.

In Vivo Antifungal Assay: Control of Cucumber Downy
Mildew[11][12]

This protocol evaluates the efficacy of the synthesized compounds in controlling cucumber
downy mildew on cucumber plants.
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e Plant Cultivation and Compound Preparation:
o Grow cucumber seedlings to the two-leaf stage.

o Prepare solutions of the test compounds and commercial fungicides at various
concentrations in a solvent (e.g., DMSO) and dilute with water containing a surfactant
(e.g., Tween 80).

e Inoculation and Treatment (Curative Activity):

[¢]

Prepare a spore suspension of Pseudoperonospora cubensis in sterile distilled water.

[¢]

Inoculate the cucumber leaves by spraying them with the spore suspension.

[e]

Maintain the inoculated plants in a high-humidity environment for 24 hours to facilitate
infection.

[e]

Spray the infected leaves with the prepared test compound solutions.
e Incubation and Disease Assessment:
o Keep the treated plants in a greenhouse at 20-25°C with high humidity for 7 days.

o Assess the disease severity by visually estimating the percentage of the leaf area covered
by lesions.

o Calculate the control efficacy of the compounds relative to the untreated control.

Visualizations
Synthesis and Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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